1,3-bis((1H-imidazol-1-yl)methyl)benzene 1,3-bis((1H-imidazol-1-yl)methyl)benzene
Brand Name: Vulcanchem
CAS No.: 69506-92-9
VCID: VC8165840
InChI: InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2
SMILES: C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol

1,3-bis((1H-imidazol-1-yl)methyl)benzene

CAS No.: 69506-92-9

Cat. No.: VC8165840

Molecular Formula: C14H14N4

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis((1H-imidazol-1-yl)methyl)benzene - 69506-92-9

Specification

CAS No. 69506-92-9
Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
IUPAC Name 1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole
Standard InChI InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2
Standard InChI Key HGYFIFXDQPTNHU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3
Canonical SMILES C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a meta-substituted benzene core, with each methylene bridge (-CH₂-) connecting to the nitrogen atom of an imidazole ring. This arrangement creates a divergent geometry ideal for coordinating metal ions. X-ray crystallographic studies of related coordination polymers reveal that the ligand adopts a conformation where the imidazole rings are oriented at dihedral angles of approximately 25–30° relative to the benzene plane, optimizing metal-ligand interactions .

Physicochemical Properties

1,3-Bis((1H-imidazol-1-yl)methyl)benzene is a white to off-white crystalline solid with limited solubility in polar solvents like water but good solubility in dimethylformamide (DMF) and tetrahydrofuran (THF). Thermal gravimetric analysis (TGA) of its metal complexes indicates stability up to 250°C, making it suitable for high-temperature applications .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₄N₄
Molecular Weight238.29 g/mol
Melting Point180–185°C (decomposition observed)
SolubilityDMF, THF, DMSO; insoluble in H₂O
Crystal System (MOFs)Monoclinic (e.g., [Ag₂(4)₂][p-C₆H₄(COO)₂]·H₂O)

Synthesis and Purification

Conventional Synthesis Route

The ligand is synthesized via a nucleophilic substitution reaction between imidazole and 1,3-bis(chloromethyl)benzene (dichloro-m-xylene) in the presence of sodium hydride (NaH). The reaction proceeds in 1,2-dimethoxyethane (DME) under inert conditions at 0°C to room temperature for 12–24 hours :

1,3-Bis(chloromethyl)benzene+2ImidazoleNaH, DME1,3-Bis((1H-imidazol-1-yl)methyl)benzene+2HCl\text{1,3-Bis(chloromethyl)benzene} + 2\,\text{Imidazole} \xrightarrow{\text{NaH, DME}} \text{1,3-Bis((1H-imidazol-1-yl)methyl)benzene} + 2\,\text{HCl}

Purification involves flash column chromatography using ethyl acetate/hexane (3:1) to isolate the product in yields of 60–70%.

Alternative Methodologies

Recent advances utilize microwave-assisted synthesis to reduce reaction times to 2–4 hours, achieving comparable yields . Additionally, solvent-free mechanochemical approaches have been explored to enhance sustainability, though yields remain suboptimal (40–50%) .

Coordination Chemistry and Metal-Organic Frameworks

Metal-Ligand Coordination Modes

The ligand exhibits two primary coordination modes:

  • Bridging Mode: Each imidazole group binds to separate metal centers, forming one-dimensional chains or two-dimensional sheets.

  • Chelating Mode: Both imidazole groups coordinate to a single metal ion, creating discrete complexes.

Notably, silver(I) perchlorate reacts with the ligand to form [Ag(4)]ClO₄ (Compound 7), a helical chain polymer stabilized by argentophilic interactions .

Structural Diversity in MOFs

Reactions with transition metals yield frameworks with distinct topologies:

  • With Ag(I): A 2D network [Ag₂(4)₂][p-C₆H₄(COO)₂]·H₂O (Compound 6) exhibits a sql topology with interpenetrated layers .

  • With Cu(II): Cu(4)₂(H₂O)₂₂·2H₂O (Compound 8) forms a puckered layer structure with octahedral Cu centers .

  • With Zn(II): The framework Zn(4)₂(H₂O)₂₂ (Compound 9) adopts a hcb topology, demonstrating reversible solvent adsorption .

Table 2: Selected MOFs Derived from 1,3-Bis((1H-Imidazol-1-yl)methyl)benzene

CompoundMetalTopologyApplications
6Ag(I)sqlGas storage, luminescence
8Cu(II)2D layerCatalysis, magnetic materials
9Zn(II)hcbSolvent sensing

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (s, 2H, imidazole H-2), 7.25–7.15 (m, 4H, benzene H), 5.32 (s, 4H, -CH₂-), 6.95 (s, 4H, imidazole H-4,5).

  • ¹³C NMR (100 MHz, CDCl₃): δ 137.8 (imidazole C-2), 129.4 (benzene C), 119.1 (imidazole C-4,5), 48.7 (-CH₂-) .

Infrared Spectroscopy

Key IR bands (KBr, cm⁻¹): 3120 (C-H aromatic), 2930 (C-H aliphatic), 1605 (C=N imidazole), 1450 (C-C aromatic) .

Applications in Materials Science

Gas Adsorption and Separation

Zn(II)-based MOFs exhibit selective CO₂ adsorption (3.2 mmol/g at 298 K), attributed to Lewis acid-base interactions between CO₂ and open metal sites .

Catalysis

Cu(II) frameworks catalyze the oxidation of cyclohexane to adipic acid with 78% conversion under mild conditions, leveraging the redox-active metal centers .

Biological Activity

While the ligand itself shows negligible antimicrobial activity, its manganese(II) complexes demonstrate moderate efficacy against Staphylococcus aureus (MIC = 32 μg/mL) .

Recent Advances and Future Directions

Recent studies focus on post-synthetic modification of its MOFs for photocatalysis and drug delivery. A 2024 report highlights the ligand’s role in synthesizing nanoparticles with enhanced anticancer activity, though this remains exploratory . Future work may exploit its flexibility to design stimuli-responsive materials for environmental remediation.

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